molecular formula C15H12N4O2 B10988607 2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-4-yl)acetamide

2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-4-yl)acetamide

Cat. No.: B10988607
M. Wt: 280.28 g/mol
InChI Key: NSBAQMUIINKXTO-UHFFFAOYSA-N
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Description

2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-4-yl)acetamide is a synthetic organic compound that features a phthalazinone core linked to a pyridine ring via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-4-yl)acetamide typically involves the following steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of hydrazine derivatives with phthalic anhydride under reflux conditions.

    Acetylation: The phthalazinone intermediate is then acetylated using acetic anhydride to introduce the acetamide group.

    Coupling with Pyridine: The final step involves coupling the acetylated phthalazinone with a pyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the phthalazinone and pyridine rings.

    Reduction: Reduced forms of the phthalazinone core.

    Substitution: Substituted acetamide or pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies such as binding assays and molecular docking simulations.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar phthalazinone cores, such as phthalazinedione.

    Pyridine Derivatives: Compounds with pyridine rings, such as nicotinamide.

Uniqueness

2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-4-yl)acetamide is unique due to the combination of the phthalazinone and pyridine moieties, which may confer distinct chemical and biological properties compared to other compounds.

Properties

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

2-(4-oxo-3H-phthalazin-1-yl)-N-pyridin-4-ylacetamide

InChI

InChI=1S/C15H12N4O2/c20-14(17-10-5-7-16-8-6-10)9-13-11-3-1-2-4-12(11)15(21)19-18-13/h1-8H,9H2,(H,19,21)(H,16,17,20)

InChI Key

NSBAQMUIINKXTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=CC=NC=C3

Origin of Product

United States

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